molecular formula C10H6BrF2NO2 B1447425 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1806060-93-4

2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid

Cat. No. B1447425
M. Wt: 290.06 g/mol
InChI Key: NCNIELPTWLADFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid (2-BCDFPAA) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. In addition, 2-BCDFPAA has been used in the synthesis of various small molecules, including those used in medical applications. It has also been used in the synthesis of dyes, fluorescent probes, and other compounds.

Scientific Research Applications

2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various small molecules, including those used in medical applications. It has also been used in the synthesis of dyes, fluorescent probes, and other compounds. In addition, it has been used in the synthesis of pharmaceuticals, pesticides, and agrochemicals.

Mechanism Of Action

2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid is an organic compound that acts as a catalyst in the synthesis of various small molecules. It acts by forming a covalent bond between two molecules, which then allows the molecules to react with each other more quickly and efficiently. This process is known as catalysis.

Biochemical And Physiological Effects

2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce inflammation and oxidative stress. In addition, it has been found to have anti-cancer properties, as well as the ability to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in laboratory experiments has a number of advantages, including its ease of synthesis, its low cost, and its non-toxic nature. Additionally, it can be used as a catalyst in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and agrochemicals. However, there are some limitations to the use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in laboratory experiments, including its instability in the presence of light and oxygen, as well as its potential to undergo hydrolysis.

Future Directions

The use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in scientific research is expected to continue to expand in the future. Potential future directions include its use in the synthesis of new pharmaceuticals, pesticides, and agrochemicals, as well as its use as a fluorescent probe for imaging and detection of various molecules. Additionally, it could be used in the development of new catalysts for the synthesis of various small molecules. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

2-[2-bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-6(10(12)13)2-1-5(4-14)7(9)3-8(15)16/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNIELPTWLADFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)CC(=O)O)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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